Mastoparan-T Mastoparan-T
Brand Name: Vulcanchem
CAS No.:
VCID: VC3664732
InChI:
SMILES:
Molecular Formula:
Molecular Weight:

Mastoparan-T

CAS No.:

Cat. No.: VC3664732

Molecular Formula:

Molecular Weight:

* For research use only. Not for human or veterinary use.

Mastoparan-T -

Specification

Introduction

Chemical Structure and Properties

Mastoparan-T is classified as an amphipathic tetradecapeptide, consisting of 14 amino acid residues with the sequence INLKAIAAFAKKLL-NH₂ . A distinctive feature of this peptide is its C-terminal amidation, which has been shown to significantly influence its biological activity . The peptide adopts an α-helical conformation when interacting with lipid membranes, a structural characteristic that is critical for its biological functions.

The amphipathic nature of Mastoparan-T is fundamental to its mechanism of action. This property allows the peptide to interact with lipid bilayers through its hydrophobic face while maintaining electrostatic interactions with the membrane surface through its positively charged residues. The net positive charge of Mastoparan-T facilitates its initial interaction with negatively charged bacterial membranes, contributing to its selective antimicrobial activity.

Table 1 presents the physicochemical properties of Mastoparan-T alongside several of its variants that have been identified and characterized.

Table 1: Physicochemical Properties of Mastoparan-T and Its Variants

PeptideSequenceNet ChargeMean Hydrophobicity (<H>)Hydrophobic Moment (<μH>)
Mastoparan-T(D)INLKAIAAFAKKLL-NH₂0.5830.4024
Mastoparan-T1INLKVFAALVKKFL-NH₂0.7120.4424
Mastoparan-T2INLKVFAALVKKLL-NH₂0.7060.4364
Mastoparan-T3INLRGFAALVKKFL-NH₂0.6240.4664
Mastoparan-T4INLFGFAALVKKFL-NH₂0.8240.313

Data derived from

The structural analyses of Mastoparan-T reveal that it transitions between helical and unordered conformations depending on its environment, a property that is crucial for its interaction with various cellular targets. Nuclear magnetic resonance (NMR) studies have shown that in membrane-mimicking environments, Mastoparan-T adopts a predominantly α-helical structure, which maximizes its amphipathicity and enhances its membrane-disruptive potential.

Mechanism of Action

Mastoparan-T exhibits multiple mechanisms of action that contribute to its diverse biological activities. Primary among these is its ability to enhance the GTPase activity of G proteins, which leads to increased turnover of guanosine triphosphate. This mechanism is similar to that observed with other mastoparans, which have been shown to mimic receptors by activating G proteins directly .

The peptide interacts with heterotrimeric G proteins, particularly those of the Gi and Go classes, which are typically targets for pertussis toxin-mediated ADP-ribosylation . By enhancing the rate of GDP dissociation from the G protein α-subunit, Mastoparan-T accelerates the binding of GTP, thereby promoting G protein activation. This mechanism explains its effects on various cellular processes regulated by G protein-coupled signaling pathways .

In addition to its effects on G proteins, Mastoparan-T also exerts direct membrane-disruptive actions. Its amphipathic helical structure allows it to insert into lipid bilayers, creating pores or causing membrane destabilization through a carpet-like mechanism. This membrane-disruptive activity contributes significantly to its antimicrobial and cytolytic properties.

Interestingly, Mastoparan-T has also been shown to stimulate nucleoside diphosphate kinase (NDPK), suggesting an indirect mechanism for G protein activation . This dual action on both G proteins and NDPK underscores the complex molecular interactions that underlie the biological effects of Mastoparan-T.

Biological Activities

Antimicrobial Activity

Mastoparan-T demonstrates notable antimicrobial activity against a wide range of bacterial pathogens, including both Gram-positive and Gram-negative bacteria. Research has shown that Mastoparan-T, also referred to as Mastoparan-VT1 in some studies, exhibits minimum inhibitory concentration (MIC) values ranging from 2.5 to 10 μg/mL against Gram-positive bacteria and 5 to 40 μg/mL against Gram-negative bacteria .

The antimicrobial mechanism of Mastoparan-T primarily involves disruption of bacterial membranes, leading to cellular leakage and eventual cell death. This membrane-targeting mechanism is less prone to the development of resistance compared to conventional antibiotics that target specific metabolic processes .

Recent studies have explored the potential of Mastoparan-T and its derivatives in combating antibiotic-resistant bacteria. The peptide's broad-spectrum activity, coupled with its rapid bactericidal action, makes it a promising candidate for addressing the global challenge of antimicrobial resistance .

Anticancer Properties

Emerging evidence suggests that Mastoparan-T possesses anticancer properties, similar to other mastoparans that have demonstrated cytotoxicity against various cancer cell lines. Studies with related mastoparans have shown activity against leukemia (IC₅₀ ~8-9.2 μM), myeloma (IC₅₀ ~11 μM), and breast cancer cells (IC₅₀ ~20-24 μM) .

The anticancer mechanism of mastoparan peptides involves direct lytic action on cancer cell membranes, which appears to be more pronounced in cancer cells compared to normal cells. This selective cytotoxicity is attributed to differences in membrane composition and surface charge between cancer and normal cells .

Notably, some studies have demonstrated synergistic effects when combining mastoparans with conventional chemotherapeutic agents. For instance, mastoparan enhanced etoposide-induced cell death in vitro and worked synergistically with gemcitabine in a mouse model of mammary carcinoma .

Hemolytic Activity

The hemolytic activity of Mastoparan-T has been extensively characterized, providing insights into its potential toxicity and therapeutic window. According to comprehensive analyses, Mastoparan-T(D) exhibits relatively low hemolytic activity against both human red blood cells (HRBCs) and rat red blood cells (RRBCs), with hemolysis rates of 15% and 19% respectively at a concentration of 320 μg/mL .

In contrast, some variants of Mastoparan-T show significantly higher hemolytic potency. For instance, Mastoparan-T1, T2, and T4 exhibit 100% hemolysis at the same concentration, with EC₅₀ values ranging from 11.8 to 30.8 μM against HRBCs . This variation in hemolytic activity across different Mastoparan-T variants highlights the critical role of specific amino acid substitutions in determining the selectivity and safety profile of these peptides.

Table 2 summarizes the hemolytic activity of Mastoparan-T and its variants against human and rat red blood cells.

Table 2: Hemolytic Activity of Mastoparan-T and Its Variants

PeptideHemolysis Rate (HRBCs) at 320 μg/mLEC₅₀ for HRBCs (μM)Hemolysis Rate (RRBCs) at 320 μg/mLEC₅₀ for RRBCs (μM)
Mastoparan-T(D)15%-19%-
Mastoparan-T1100%30.8 ± 1.687%22.7 ± 7.1
Mastoparan-T2100%11.8 ± 3.1100%21.1 ± 2.4
Mastoparan-T3100%112.1 ± 8.0100%51.6 ± 2.1
Mastoparan-T4100%28.5 ± 2.3100%17.6 ± 2.4

Data derived from

The hemolytic activity of Mastoparan-T is of particular importance in assessing its potential for therapeutic applications. The relatively low hemolytic activity of the native Mastoparan-T(D) compared to its variants suggests that it may have a more favorable safety profile for certain biomedical applications.

Immunomodulatory Effects

Mastoparan-T demonstrates significant immunomodulatory effects, primarily through its interaction with mast cells. Like other mastoparans, it functions as a potent secretagogue, stimulating the degranulation of mast cells and the subsequent release of mediators such as histamine and serotonin .

The mechanism underlying the immunomodulatory effects of Mastoparan-T involves both receptor-dependent and receptor-independent pathways. Recent research has implicated the Mas-related G protein-coupled receptor (MRGPR) in mediating the activation of connective tissue mast cells by mastoparans . This activation has been shown to play a role in neutrophil recruitment and bacterial clearance in infection models.

Interestingly, the immunomodulatory effects of Mastoparan-T extend beyond mast cell activation. Studies with related mastoparans have shown that these peptides can enhance adaptive immune responses, suggesting potential applications in vaccine development and immunotherapy .

Variants and Analogues of Mastoparan-T

Several natural variants and synthetic analogues of Mastoparan-T have been identified and characterized, providing insights into structure-activity relationships and facilitating the development of optimized peptides with enhanced properties.

The natural variants of Mastoparan-T include Mastoparan-T1 through T4, which feature different amino acid substitutions while maintaining the core structural features of the peptide . These variants exhibit varying degrees of biological activity and selectivity, highlighting the critical role of specific residues in determining the functional properties of the peptide.

Synthetic analogues of Mastoparan-T have been designed to enhance specific aspects of its biological activity while mitigating potential toxicity. For instance, researchers have engineered mastoparan derivatives with improved antimicrobial potency by introducing an N-terminal motif conserved among natural antimicrobial peptides . The resulting peptide, designated as mast-MO, exhibited enhanced antibacterial properties comparable to standard-of-care antibiotics both in vitro and in vivo.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator